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Compound of Interest

Compound Name: N-Boc-1,5-imino-D-glucitol

Cat. No.: B12284453

Iminosugars, a fascinating class of carbohydrate mimetics, have journeyed from botanical
curiosities to clinically approved therapeutics. Characterized by the substitution of the
endocyclic oxygen atom of a monosaccharide with a nitrogen atom, these compounds are
potent and selective inhibitors of a wide array of carbohydrate-processing enzymes, most
notably glycosidases and glycosyltransferases. Their ability to interfere with fundamental
biological processes has established them as crucial tools in glycobiology research and as
promising therapeutic agents for a diverse range of diseases, including metabolic disorders,
viral infections, and genetic diseases. This guide provides an in-depth exploration of the
discovery, history, and core scientific principles underlying iminosugar inhibitors.

The Dawn of Iminosugars: From Synthesis to
Discovery

The story of iminosugars began in the mid-1960s. In 1966, the first synthesis of an iminosugar
analog, 5-amino-5-deoxy-D-glucose, was reported by Professor H. Paulsen.[1] In a remarkable
coincidence of scientific discovery, the same compound was isolated from bacterial extracts
just a few months later by S. Inouye in Japan, who named it nojirimycin.[1][2] Initially,
nojirimycin was noted for its modest antibiotic properties.[1]

The true potential of this new class of compounds was unveiled a decade later. In 1976,
chemists at Bayer discovered that iminosugars were powerful inhibitors of glycosidases.[1] This
pivotal finding was quickly followed by the isolation of 1-deoxynojirimycin (DNJ) from the root
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barks of mulberry trees (Morus alba).[3] The realization that DNJ was a potent inhibitor of a-
glucosidases ignited a fervent search for similar compounds in nature.[4]

The 1980s marked a significant expansion of the iminosugar family with the discovery of
swainsonine, a mannose analogue, and castanospermine, another glucose analogue.[5] These
compounds exhibited promising anti-cancer and anti-viral activities, further broadening the
potential therapeutic applications of iminosugars.[5] To date, over 200 different iminosugars
have been identified from various plant and microbial sources.[5]

Mechanism of Action: Mimicking the Transition
State

The primary inhibitory mechanism of iminosugars lies in their structural mimicry of the natural
carbohydrate substrates of glycosidase enzymes. The nitrogen atom in the ring, being basic,
can be protonated at physiological pH. This positively charged nitrogen atom mimics the
electron-deficient oxocarbenium-ion character of the transition state that occurs during the
enzymatic cleavage of a glycosidic bond.[6] This mimicry allows the iminosugar to bind with
high affinity to the enzyme's active site, acting as a competitive inhibitor.[7]

Caption: Competitive inhibition of glycosidases by iminosugars.

Antiviral Activity: Targeting Host Glycoprotein
Processing

A critical mechanism, particularly for the antiviral effects of iminosugars, is the inhibition of host-
cell endoplasmic reticulum (ER) a-glucosidases | and I1.[7][8] These enzymes are essential for
the proper folding of N-linked glycoproteins, including those of many enveloped viruses like
HIV, Dengue virus, and SARS-CoV-2.[8][9] By inhibiting these glucosidases, iminosugars
prevent the trimming of glucose residues from newly synthesized viral glycoproteins. This
disruption leads to misfolded proteins, which are retained in the ER and targeted for
degradation, ultimately reducing the secretion of infectious viral particles.[8][9]

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00382h/unauth
https://content.e-bookshelf.de/media/reading/L-574335-d9a499ae5b.pdf
https://en.wikipedia.org/wiki/Iminosugar
https://en.wikipedia.org/wiki/Iminosugar
https://en.wikipedia.org/wiki/Iminosugar
https://pmc.ncbi.nlm.nih.gov/articles/PMC9458058/
https://journals.asm.org/doi/10.1128/jvi.75.19.8987-8998.2001
https://journals.asm.org/doi/10.1128/jvi.75.19.8987-8998.2001
https://pmc.ncbi.nlm.nih.gov/articles/PMC7121742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7121742/
https://zitzmannlab.web.ox.ac.uk/publication/854329/ora-hyrax
https://pmc.ncbi.nlm.nih.gov/articles/PMC7121742/
https://zitzmannlab.web.ox.ac.uk/publication/854329/ora-hyrax
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12284453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Endoplasmic Reticulum (ER)

Nascent Viral Iminosugar
Glycoprotein Inhibitors
(Glc3Man9GIcNACc2) (e.g., DNJ)

Trims 1st Glc Inhibit;

o-Glucosidase | Inhibits

Trifns 2nd Glc

a-Glucosidase Il

Monoglucosyldted
(Folding Checkpgoint)

Calnexin/
Calreticulin Cycle Trims 3rd
(Chaperones)

> Golgi Apparatus
(Further Processing)

ncorrect

Misfolded
Glycoprotein

Correctly Folded
Glycoprotein

Infectious Virion
Assembl

ER-Associated

Degradation (ERAD)

Click to download full resolution via product page

Caption: Iminosugar inhibition of the ER glycoprotein processing pathway.

Other Mechanisms
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Beyond glycosidase inhibition, iminosugars have been found to exert their effects through other
mechanisms:

« Inhibition of Glycosyltransferases: N-butyl-deoxynojirimycin (NB-DNJ, Miglustat) inhibits
glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of
most glycosphingolipids. This "substrate reduction therapy" is the basis for its use in
Gaucher disease.[2][10][11]

e Pharmacological Chaperoning: Some iminosugars, such as 1-deoxygalactonojirimycin (DGJ,
Migalastat), can act as molecular chaperones. They bind to unstable mutant enzymes (e.g.,
a-galactosidase A in Fabry disease), assisting in their proper folding and trafficking, thereby
restoring partial enzyme activity.[11]

Key Experimental Protocols

The discovery and validation of iminosugar inhibitors rely on a systematic workflow involving
synthesis, enzymatic assays, and cellular or in vivo models.
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Caption: General workflow for the evaluation of iminosugar inhibitors.
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Detailed Methodology: a-Glucosidase Inhibition Assay

This assay is fundamental for screening iminosugars and quantifying their inhibitory potency.

» Objective: To determine the concentration of an iminosugar inhibitor required to inhibit 50%
of a-glucosidase activity (ICso).

e Principle: The assay utilizes a chromogenic substrate, p-nitrophenyl a-D-glucopyranoside
(PNPG). a-glucosidase cleaves pNPG to release glucose and p-nitrophenol. The latter is a
yellow compound that absorbs light at 405 nm, and its quantity is directly proportional to
enzyme activity.[10]

o Materials:

o a-Glucosidase from Saccharomyces cerevisiae (yeast).

[e]

p-nitrophenyl a-D-glucopyranoside (pNPG).

o

Phosphate buffer (e.g., 100 mM, pH 6.8).

[¢]

Iminosugar inhibitor stock solutions.

[¢]

Sodium carbonate (Na2COs) solution (e.g., 0.1 M) as a stop reagent.

[e]

96-well microplate and spectrophotometer.

e Procedure:

[¢]

In a 96-well plate, add 50 pL of phosphate buffer to each well.

[¢]

Add 10 pL of varying concentrations of the iminosugar inhibitor to the test wells. Add 10 L
of buffer to the control wells.

o

Add 20 pL of the a-glucosidase enzyme solution to all wells.

[e]

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

o

Initiate the enzymatic reaction by adding 20 pL of the pNPG substrate solution to all wells.
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[e]

Incubate the plate at 37°C for 30 minutes.
o Terminate the reaction by adding 50 pL of the Na=COs solution.
o Measure the absorbance of each well at 405 nm using a microplate reader.

o The percentage of inhibition is calculated using the formula: Inhibition (%) =[1 -
(A_sample / A_control)] * 100.

o The ICso value is determined by plotting the percentage of inhibition against the logarithm
of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Detailed Methodology: In Vitro Antiviral Assay (SARS-
CoV-2 Example)

This assay evaluates the ability of an iminosugar to inhibit viral replication in a host cell culture
system.

o Objective: To determine the effective concentration of an iminosugar inhibitor that reduces
viral replication by 90% (ECo0).[10]

 Principle: Susceptible host cells are treated with the iminosugar and then infected with the
virus. After an incubation period, the extent of viral replication is quantified.

o Materials:

o Host cell line (e.g., A549 cells expressing human ACE2 receptor for SARS-CoV-2).[10]

[¢]

SARS-CoV-2 virus stock (e.g., Omicron BA.1 strain).[10]

[¢]

Cell culture medium and supplements.

o

Iminosugar inhibitor stock solutions.

o

Reagents for quantifying viral replication (e.g., gRT-PCR primers/probes for viral RNA,
antibodies for viral proteins).

e Procedure:
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o Seed A549-ACEZ2 cells in 96-well plates and allow them to adhere overnight.

o Remove the culture medium and add fresh medium containing serial dilutions of the
iminosugar inhibitor.

o Incubate the cells with the inhibitor for a defined period (e.g., 2-4 hours).

o Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
o Incubate the infected plates for 24-48 hours to allow for viral replication.

o After incubation, quantify the viral load. This can be done by:

» RT-PCR: Lysing the cells, extracting total RNA, and performing quantitative reverse
transcription PCR to measure the amount of viral RNA.

» Immunofluorescence: Fixing the cells, permeabilizing them, and using a specific
antibody against a viral protein (e.g., nucleocapsid) followed by a fluorescently labeled
secondary antibody to visualize and quantify infected cells.

o The ECoo value is calculated by plotting the percentage of viral inhibition against the
inhibitor concentration.[10][12] A parallel cytotoxicity assay is crucial to ensure the
observed antiviral effect is not due to cell death.

Quantitative Data Summary

The efficacy of iminosugar inhibitors is quantified by values such as ICso (for enzymes) and
ECso/ECoo (for cellular/antiviral activity).

Table 1: Inhibitory Activity of Selected Iminosugar Compounds
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Compound o Target ICs0/ ECso0 /
Abbreviation ) Reference

Name EnzymelVirus ECo0

. . Yeast a-
Deoxynojirimycin ~ DNJ ) ICs0 > 1000 pM [10]
glucosidase
o Rice o-

Miglitol ) ICs0 = 0.05 uM [10]

glucosidase
] ER Glucosidase

Miglustat NB-DNJ ' ICs0 =13 uM [10]

Miglustat NB-DNJ Hepatitis A Virus ICs0=32.13 uM [13]
N-(9-

uv-4 methoxynonyl)- Hepatitis A Virus ICs0 = 8.05 uM [13]
DNJ
BCP-DNJ SARS-CoV-2

Compound 22 o ) ECo0 = 3.83 uM [14]
derivative (Omicron)
SARS-CoV-2

Compound 77 ] ECo0 =1.94 uM [10][12]
(Omicron)

From Bench to Bedside: Approved Iminosugar
Drugs

The extensive research into iminosugars has culminated in the approval of several drugs for
clinical use, validating their therapeutic potential.

Table 2: Clinically Approved Iminosugar-Based Drugs
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Drug Name ) . .
Iminosugar  Year Primary Mechanism
(Trade o ] Reference
Core Approved Indication of Action
Name)
Inhibition of
N intestinal o-
Miglitol Type 2 glucosidases,
hydroxyethyl- 1996 i ) [3][11]
(Glyset®) DNJ Diabetes delaying
carbohydrate
digestion.
Substrate
Type 1 )
reduction
Gaucher _
) ) therapy via
Miglustat Disease, o
N-butyl-DNJ ~2002 ) inhibition of [1][2][11]
(Zavesca®) Niemann-
_ glucosylcera
Pick C )
_ mide
Disease
synthase.
Pharmacologi
cal
1- chaperone;
Migalastat Deoxygalacto Fabry stabilizes
L ~2016 : [3]
(Galafold®) nojirimycin Disease mutant a-
(DGY) galactosidase
Ato restore
function.
Conclusion

The field of iminosugar inhibitors has evolved dramatically from the initial discovery of

nojirimycin. Grounded in the fundamental principle of transition-state mimicry, these

glycomimetics have proven to be versatile molecules capable of modulating key biological

pathways. Their journey from natural product isolates to rationally designed, clinically

successful drugs for diabetes and rare genetic diseases is a testament to the power of

glycobiology in modern medicine. With ongoing research into their efficacy against viral

pathogens, cancers, and other metabolic disorders, the horizon for iminosugar-based
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therapeutics continues to expand, promising novel treatments for some of the most challenging
human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Genesis and Evolution of Iminosugar Inhibitors: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12284453#discovery-and-history-of-iminosugar-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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